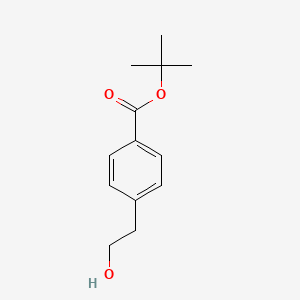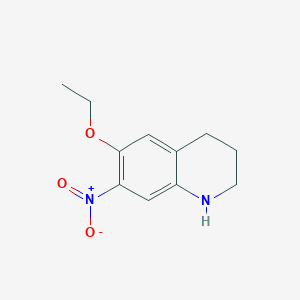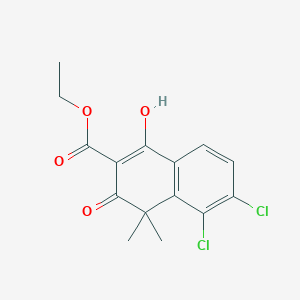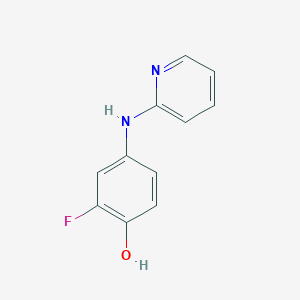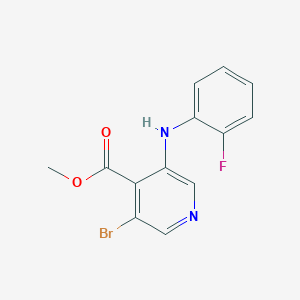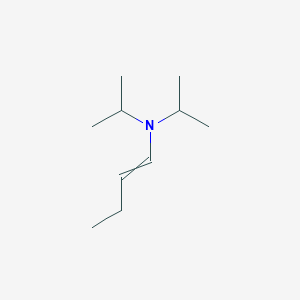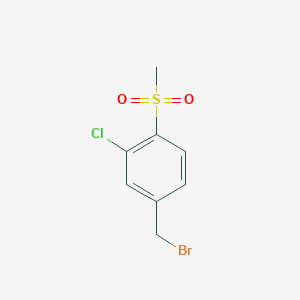
4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is an organic compound with the molecular formula C8H8BrClO2S It is a derivative of benzene, featuring bromomethyl, chloro, and methylsulfonyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-chloro-1-(methylsulfonyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process .
化学反应分析
Types of Reactions
4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The chloro and methylsulfonyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Electrophilic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, and sulfides.
科学研究应用
4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene has several scientific research applications:
作用机制
The mechanism of action of 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The chloro and methylsulfonyl groups can participate in electrophilic aromatic substitution reactions, influencing the overall reactivity and selectivity of the compound .
相似化合物的比较
Similar Compounds
4-Bromophenyl methyl sulfone: Similar structure but lacks the chloro substituent.
1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene: Similar structure but with different substitution patterns.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar structure but with different substitution patterns.
Uniqueness
4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is unique due to the combination of bromomethyl, chloro, and methylsulfonyl groups on the benzene ring. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical transformations and applications .
属性
分子式 |
C8H8BrClO2S |
|---|---|
分子量 |
283.57 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-chloro-1-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8BrClO2S/c1-13(11,12)8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 |
InChI 键 |
SWVOLGYISLXONP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CBr)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
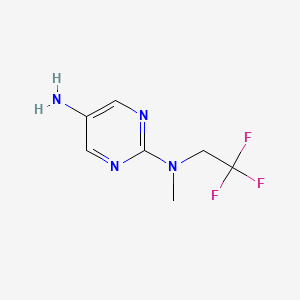
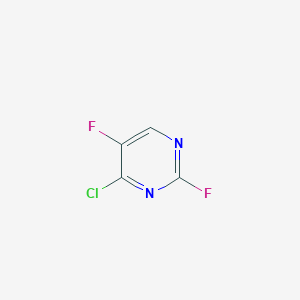
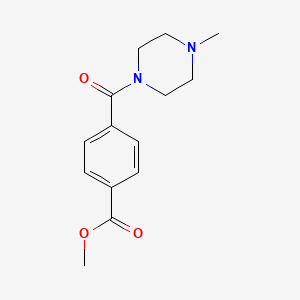
![2-[3-(6-Methoxypyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B8609007.png)
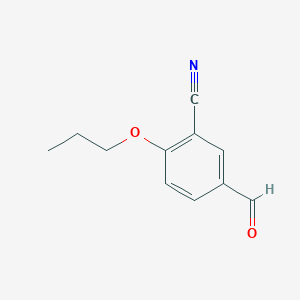
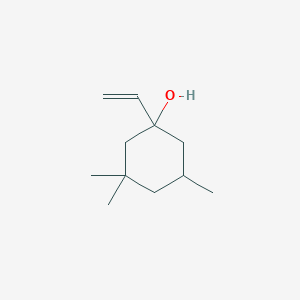
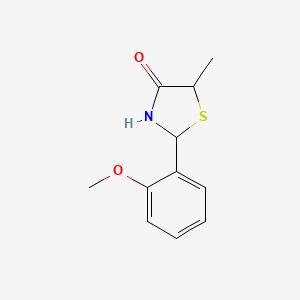
![Isopropyl 5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B8609042.png)
